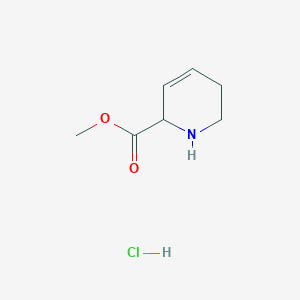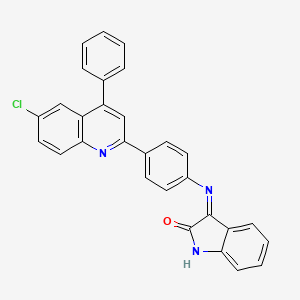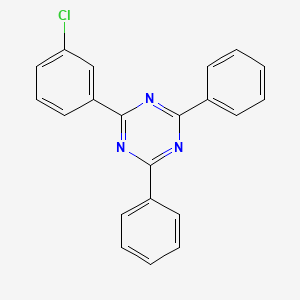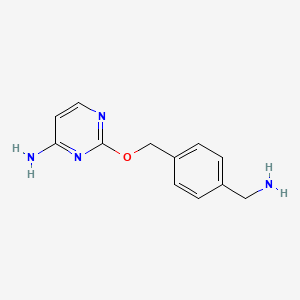
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride is an organic compound with the molecular formula C7H11NO2. It is a derivative of tetrahydropyridine and is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been known to interact with their targets, leading to a cascade of biochemical reactions .
Biochemical Pathways
It’s known that similar compounds can influence a variety of pathways, leading to downstream effects that can impact cellular function and overall physiology .
Pharmacokinetics
Pharmacokinetic properties play a crucial role in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination .
Result of Action
Similar compounds have been known to induce a range of effects at the molecular and cellular level, influencing cell function, signaling pathways, and overall physiological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-7354834. Factors such as pH, temperature, presence of other compounds, and the specific biological environment can impact how the compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride typically involves the condensation of pyridine with methyl compounds, followed by hydrochloride salt formation under acidic conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride include:
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 1,2,5,6-Tetrahydropyridine-3-carboxylate derivatives
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in research settings where precise chemical behavior is required .
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2,4,6,8H,3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQKEJYXJJYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(furan-2-yl)methyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2864034.png)
![9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one](/img/structure/B2864036.png)


![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)
![2-[(4-{[(4-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2864043.png)
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2864048.png)


![N-(3-ethylphenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2864052.png)
